REACTION_CXSMILES
|
[CH:1]1[CH:6]=[C:5]([NH:7][C:8]2[N:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[N:4]=[CH:3][CH:2]=1.[C:14](OC(=O)C)(=[O:16])[CH3:15]>>[N:13]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[N:7]([C:5]1[CH:6]=[CH:1][CH:2]=[CH:3][N:4]=1)[C:14](=[O:16])[CH3:15]
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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C1=CC=NC(=C1)NC2=CC=CC=N2
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Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 110 C under nitrogen for 5 hours
|
Duration
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5 h
|
Type
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TEMPERATURE
|
Details
|
cooled to 22 C
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Type
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CUSTOM
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Details
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After quenching with a slow addition of aqueous sodium bicarbonate
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Type
|
ADDITION
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Details
|
the mixture was made basic with the addition of small portions of sodium carbonate
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Type
|
EXTRACTION
|
Details
|
The product was extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
after removal of solvent, it
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)N(C(C)=O)C1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |